

tricalcium dinitride phase diagram and stability

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Compound of Interest		
Compound Name:	Tricalcium dinitride	
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An In-depth Technical Guide to the Phase Diagram and Stability of **Tricalcium Dinitride** (Ca_3N_2)

Introduction

Tricalcium dinitride (Ca₃N₂), an inorganic compound composed of calcium and nitrogen, is a significant member of the alkaline earth metal nitrides. It is typically a red-brown crystalline solid and is known for its high reactivity, particularly with water.[1][2] The study of its phase diagram and stability under various temperature and pressure conditions is crucial for its application in diverse fields, including as a precursor for ceramic materials, in hydrogen storage systems, and for chemical synthesis.[2] This guide provides a detailed overview of the known phases of Ca₃N₂, its thermodynamic and chemical stability, and the experimental protocols used for its synthesis and characterization under extreme conditions.

Phase Diagram and Polymorphism

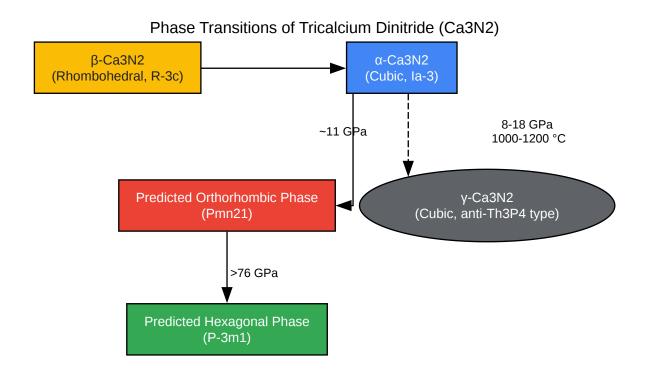
Tricalcium dinitride exhibits a rich polymorphism, with several crystalline forms identified at different temperatures and pressures. At ambient conditions, the most commonly encountered phase is α -Ca₃N₂.[1][3] Theoretical and experimental studies have revealed the existence of other polymorphs, including low-temperature and high-pressure phases.

α-Ca₃N₂: This is the stable form at room temperature. It possesses a cubic anti-bixbyite crystal structure with the space group Ia-3.[2][4] In this structure, each Ca²⁺ ion is coordinated to four N³⁻ ions, and each N³⁻ ion is coordinated to six Ca²⁺ ions.[4][5]



- β-Ca₃N₂: This is a metastable, low-temperature phase with a rhombohedral crystal structure (space group R3c), isostructural with corundum (α-Al₂O₃).[6] It can be synthesized by reacting calcium metal with nitrogen at 700 K. The β-phase monotropically transforms into the α-phase at approximately 810 K.[6][7]
- High-Pressure Phases: Upon compression, α-Ca₃N₂ undergoes several phase transitions.
 Theoretical calculations predict a transition from the cubic Ia-3 structure to an orthorhombic Pmn21 structure at approximately 11 GPa, followed by a transition to a hexagonal P-3m1 structure above 76 GPa.[3]
- γ-Ca₃N₂: A distinct cubic high-pressure phase, designated γ-Ca₃N₂, has been synthesized experimentally.[7][8] This phase, formed at pressures between 8 and 18 GPa and temperatures of 1000-1200 °C, features an anti-Th₃P₄ defect structure.[7][8] This structure exhibits a significant increase in the coordination numbers of both calcium and nitrogen ions compared to the alpha phase.[7]

The relationship between these phases as a function of pressure and temperature is visualized below.



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Caption: Phase transition pathways for Ca₃N₂ under varying temperature and pressure.

Stability of Tricalcium Dinitride Thermodynamic Stability

At standard conditions, the α -Ca₃N₂ phase is thermodynamically stable. Computational studies from the Materials Project show it has a predicted formation energy of -0.960 eV/atom and an energy above the convex hull of 0.000 eV/atom, confirming its stability relative to its constituent elements.[4] The compound melts at approximately 1195 °C (1468 K).[1][2]

Chemical Stability and Reactivity

Tricalcium dinitride is a highly reactive compound.[9] Its stability is significantly influenced by its environment.

- Reaction with Water: It reacts readily with water, including atmospheric moisture, to produce calcium hydroxide and ammonia gas.[2][5]
 - o Ca₃N₂ + 6H₂O → 3Ca(OH)₂ + 2NH₃
- Reaction with Hydrogen: Above 350 °C, it reacts with hydrogen gas to form calcium imide (CaNH) and calcium hydride (CaH₂).[5]
 - Ca₃N₂ + 2H₂ → 2CaNH + CaH₂
- Other Reactions: Ca₃N₂ reacts violently with halogens like chlorine and bromine.[9] It also reacts with sulfur at around 500°C and with phosphorus vapor at higher temperatures.[9] In the presence of carbon at approximately 950°C, it decomposes to form calcium carbide.[9]

Data Presentation

Table 1: Crystallographic Data of Ca₃N₂ Polymorphs



Phase	Crystal System	Space Group	Lattice Parameters (Å)	Reference
α-Ca ₃ N ₂	Cubic	Ia-3 (No. 206)	a = 11.432	[2][4]
β-Ca₃N₂	Rhombohedral	R3c (No. 167)	a = 6.198, c = 16.629	[6]
y-Ca₃N₂	Cubic	I-43d (anti-Th₃P₄ type)	N/A	[7][8]
Predicted	Orthorhombic	Pmn21	N/A	[3]
Predicted	Hexagonal	P-3m1	N/A	[3]

Table 2: Physical and Thermodynamic Properties of α -

Ca₃N₂

Property	Value	Reference
Molar Mass	148.25 g/mol	[1]
Density	2.670 g/cm ³	[2]
Melting Point	1195 °C	[1][2]
Predicted Formation Energy	-0.960 eV/atom	[4]
Band Gap	1.35 eV	[4]

Experimental Protocols Synthesis of Tricalcium Dinitride

Several methods are employed for the synthesis of Ca₃N₂, each with specific advantages.

- Direct Nitridation of Calcium Metal: This is a common laboratory and industrial method. Highpurity calcium metal is heated in a stream of pure nitrogen gas at elevated temperatures (typically starting around 450°C).[1] The reaction is highly exothermic.[10]
 - Protocol:



- 1. Place distilled fibrous metallic calcium in a suitable crucible (e.g., nickel or alumina).
- 2. Heat the calcium to 450°C in a tube furnace under a continuous flow of purified nitrogen gas.
- 3. Maintain the temperature for 3-4 hours to allow for complete nitridation.
- 4. Cool the sample to room temperature under the nitrogen atmosphere before handling.
- Spray Synthesis with Zinc-Calcium Alloy: This method allows for better control of the highly exothermic reaction. A molten zinc-calcium alloy is sprayed into a reactor containing hot nitrogen gas.[10][11]
 - Protocol:
 - 1. Prepare a molten zinc-calcium alloy, for instance, by electrolysis of CaCl₂ with a molten zinc cathode.[10]
 - 2. Heat nitrogen gas to a temperature at or above the melting point of the alloy.
 - 3. Spray the molten alloy as fine droplets into a high-temperature reactor filled with the pre-heated nitrogen.
 - 4. The Ca₃N₂ powder forms and is collected at the bottom of the reactor. The zinc evaporates due to the reaction heat and can be condensed and recycled.[11]

High-Pressure Synthesis and Characterization

The study of high-pressure phases of Ca₃N₂ requires specialized equipment capable of generating extreme conditions and performing in situ or ex situ analysis.

- High-Pressure Synthesis Apparatus:
 - Multi-Anvil Press: This large volume press is used for ex situ experiments, where a sample is subjected to high pressure (e.g., 8-18 GPa) and high temperature (e.g., 1000-1200 °C).
 [7][8][12] After the experiment, the sample is quenched (rapidly cooled) before the pressure is released, and then analyzed at ambient conditions.[13]







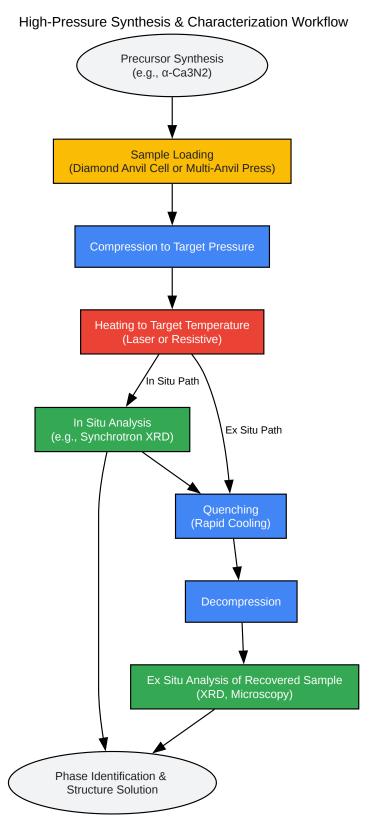
Diamond Anvil Cell (DAC): A DAC is used for in situ studies, allowing for real-time
monitoring of phase transitions using techniques like X-ray diffraction.[14][15] The small
sample is compressed between two diamond anvils. Laser heating can be integrated to
achieve high temperatures simultaneously.[15]

Characterization Method:

 X-ray Diffraction (XRD): XRD is the primary technique for identifying crystal structures. For high-pressure studies, synchrotron X-ray sources are often used due to their high brightness, which allows for rapid data collection on the small sample volumes inside a DAC or multi-anvil press.[15]

The general workflow for discovering and characterizing new high-pressure phases is depicted below.





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